6-Methylflavone
Overview
Description
6-Methylflavone is a compound with the molecular formula C16H12O2 . It is also known by other names such as 6-Methyl-2-phenyl-4H-1-benzopyran-4-one . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 6-Methylflavone is 236.27 g/mol . It has 16 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) joined by a heterocyclic pyrone ring ©.Physical And Chemical Properties Analysis
6-Methylflavone has a density of 1.2±0.1 g/cm3, a boiling point of 395.5±42.0 °C at 760 mmHg, and a flash point of 183.9±21.4 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond . Its molar refractivity is 69.0±0.3 cm3, and it has a polar surface area of 26 Å2 .Scientific Research Applications
1. Glycosylation by the strain Isaria fumosorosea KCH J2
- Summary of Application: The entomopathogenic filamentous fungus Isaria fumosorosea KCH J2 is known for its ability to carry out glycosylation of flavonoids, including 6-Methylflavone. This process usually results in the improvement of the flavonoids’ stability and bioavailability .
- Methods of Application: The fungus was isolated from a spider’s carcass and molecularly identified using analysis of the ITS1-ITS2 rDNA sequence. As a result of biotransformation of 6-methylflavone, two new products were obtained .
- Results or Outcomes: Two new products were obtained: 6-methylflavone 8-O-β-D-(4”-O-methyl)-glucopyranoside and 6-methylflavone 4’-O-β-D-(4”-O-methyl)-glucopyranoside. Chemical structures of the products were determined based on spectroscopic methods (1H NMR, 13C NMR, COSY, HMBC, HSQC) .
2. Anti-inflammatory Potential
- Summary of Application: 6-Chloro-7-methylflavone (6-CMF), a derivative of 6-Methylflavone, has potential anti-inflammatory properties. It may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source.
3. GABA Receptor Activation
- Summary of Application: 6-Methylflavone is an activator of α1β2γ2L and α1β2 GABAA receptors . GABAA receptors are a type of neurotransmitter receptor known for their role in inhibiting neuroactivity in the brain. Modulating these receptors can have potential implications in treating neurological disorders.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .
4. Bitter Taste Blocking
- Summary of Application: 6-Methylflavone is a bitter taste blocker that significantly reduces the bitter taste of the HIV drug tenofovir alafenamide in human subjects . It is a selective and potent modulator of TAS2R39, a bitter taste receptor, and blocks its response to tenofovir alafenamide .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
6-methyl-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJBXPAMJLUSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351008 | |
Record name | 6-Methylflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylflavone | |
CAS RN |
29976-75-8 | |
Record name | 6-Methyl-2-phenyl-chromen-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methylflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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